molecular formula C21H25BrN6O6 B13775341 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline CAS No. 65916-13-4

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline

Cat. No.: B13775341
CAS No.: 65916-13-4
M. Wt: 537.4 g/mol
InChI Key: XDLFAHVQHIYZDC-UHFFFAOYSA-N
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Description

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including an acetamido group, a bromo-dinitrophenyl group, an azo linkage, a methoxy group, and an N-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline typically involves a multi-step process. The key steps include:

    Formation of the azo linkage: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with 5-acetamido-2-methoxyaniline.

    N-alkylation: The resulting azo compound is then subjected to N-alkylation using 1-bromopentane to introduce the N-(1-methylpentyl) group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamino compound.

Scientific Research Applications

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromo-4,6-dinitrophenyl)azo)-2-methoxyaniline
  • 5-Acetamido-2-methoxy-N-(1-methylpentyl)aniline
  • 2-Bromo-4,6-dinitroaniline

Uniqueness

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

65916-13-4

Molecular Formula

C21H25BrN6O6

Molecular Weight

537.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29)

InChI Key

XDLFAHVQHIYZDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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